molecular formula C7H10N2O B13958514 3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B13958514
M. Wt: 138.17 g/mol
InChI Key: IYABIOYISASGBS-UHFFFAOYSA-N
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Description

4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- is a heterocyclic compound that features a fused ring system combining pyrrole and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of substituted isoxazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- involves interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(1-ETHYL-2-PIPERIDINYL)-5,6-DIHYDRO-
  • 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(1-ETHYL-4-PIPERIDINYL)-5,6-DIHYDRO-
  • 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(1-ETHYL-3-PIPERIDINYL)-5,6-DIHYDRO-

Uniqueness

4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- is unique due to its specific substitution pattern and the resulting biological activities. Its fused ring system and the presence of both nitrogen and oxygen atoms in the ring structure contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-ethyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C7H10N2O/c1-2-6-5-3-4-8-7(5)10-9-6/h8H,2-4H2,1H3

InChI Key

IYABIOYISASGBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1CCN2

Origin of Product

United States

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